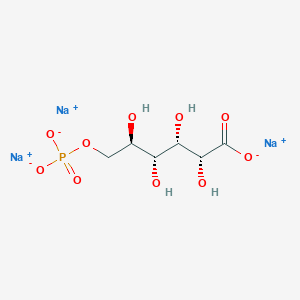![molecular formula C10H15NO2 B026737 diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester CAS No. 105786-36-5](/img/structure/B26737.png)
diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester, also known as Exo-BCAA, is a synthetic compound that is used in scientific research. It is a derivative of the amino acid leucine and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester works by activating the mTOR pathway, which is a key regulator of protein synthesis. It also increases the activity of the eukaryotic initiation factor 4E (eIF4E), which is involved in the initiation of protein synthesis. diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has been shown to be more effective than L-leucine in activating these pathways.
Biochemical and Physiological Effects:
diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has a variety of biochemical and physiological effects. It has been shown to increase protein synthesis, muscle growth, and metabolism. It also improves insulin sensitivity and glucose metabolism. diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has been shown to be more effective than L-leucine in these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has several advantages for lab experiments. It is a synthetic compound, which means it is easier to control the purity and concentration of the compound. It is also more stable than L-leucine, which can degrade over time. However, diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester is more expensive than L-leucine and may not be feasible for large-scale experiments.
Direcciones Futuras
There are several future directions for research on diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester. One area of research is the effects of diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester on aging and age-related diseases. diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has been shown to improve muscle function in older adults, and may have potential as a treatment for age-related muscle loss. Another area of research is the effects of diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester on cancer. diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a cancer treatment. Finally, there is potential for diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester to be used as a food additive to improve muscle growth and metabolism in athletes and older adults.
Métodos De Síntesis
Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester is synthesized from leucine by a process called esterification. First, leucine is protected with a tert-butyl group to prevent unwanted reactions. Then, the carboxylic acid group of leucine is reacted with ethyl alcohol in the presence of a catalyst to form the ethyl ester. Finally, the tert-butyl group is removed to yield diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester.
Aplicaciones Científicas De Investigación
Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester is used in scientific research to study the effects of leucine on protein synthesis, muscle growth, and metabolism. It has been shown to be more effective than other forms of leucine, such as L-leucine, in stimulating protein synthesis. diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has also been used to study the effects of leucine on insulin signaling and glucose metabolism.
Propiedades
Número CAS |
105786-36-5 |
|---|---|
Nombre del producto |
diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester |
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h3-4,6-9H,2,5,11H2,1H3/t6-,7+,8+,9-/m0/s1 |
Clave InChI |
SMNRHCYSKKEJLS-KDXUFGMBSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1[C@@H]2C[C@H]([C@@H]1N)C=C2 |
SMILES |
CCOC(=O)C1C2CC(C1N)C=C2 |
SMILES canónico |
CCOC(=O)C1C2CC(C1N)C=C2 |
Sinónimos |
DIEXO-3-AMINO-BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID ETHYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)



